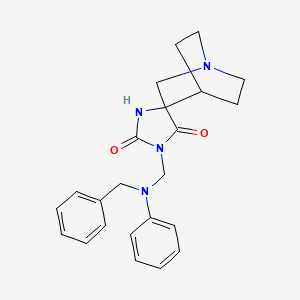
Spiro(1-azabicyclo(2.2.2)octane-3,4'-imidazolidine)-2',5'-dione, 1'-((phenyl(phenylmethyl)amino)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidine)-2’,5’-dione, 1’-((phenyl(phenylmethyl)amino)methyl)- is a complex organic compound with a unique spiro structure. This compound is characterized by its bicyclic framework, which includes an azabicyclo octane and an imidazolidine ring. The presence of a spiro linkage, where two rings are connected through a single atom, adds to its structural complexity and potential for diverse chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidine)-2’,5’-dione, 1’-((phenyl(phenylmethyl)amino)methyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. The scalability of the synthetic route is an important consideration for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
化学反应分析
Types of Reactions
Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidine)-2’,5’-dione, 1’-((phenyl(phenylmethyl)amino)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Conditions vary based on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidine)-2’,5’-dione, 1’-((phenyl(phenylmethyl)amino)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
作用机制
The mechanism of action of Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidine)-2’,5’-dione, 1’-((phenyl(phenylmethyl)amino)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidin)-2’-one
- Spiro(1-azabicyclo(2.2.2)octane-3,2’-oxirane) hydrochloride
- Spiro(1-azabicyclo(2.2.2)octane-3,5’-oxazolidin-2’-one)
Uniqueness
What sets Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidine)-2’,5’-dione, 1’-((phenyl(phenylmethyl)amino)methyl)- apart from similar compounds is its specific spiro linkage and the presence of the phenyl(phenylmethyl)amino group. These structural features contribute to its unique chemical reactivity and potential for diverse applications in various fields.
生物活性
The compound Spiro(1-azabicyclo(2.2.2)octane-3,4'-imidazolidine)-2',5'-dione, 1'-((phenyl(phenylmethyl)amino)methyl)-, represents a class of spirocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and neuropharmacological properties based on recent research findings.
Structure and Synthesis
The structural framework of this compound features a spirocyclic system that is integral to its biological activity. The synthesis of spiro compounds often involves multi-step processes that can yield various derivatives with distinct pharmacological properties. Recent methodologies have emphasized the importance of optimizing synthetic routes to enhance yield and bioactivity .
Antioxidant Activity
Research has demonstrated that spirocyclic compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Table 1: Antioxidant Activity of Spiro Compounds
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) | Hydroxyl Radical Scavenging (%) |
|---|---|---|---|
| G14 | 10.5 | 15.2 | 85 |
| C12 | 12.3 | 18.4 | 78 |
| D41 | 8.9 | 14.7 | 90 |
The above table illustrates the comparative antioxidant activity of various spiro compounds, indicating that our compound may also possess similar capabilities.
Anticancer Activity
Spiro compounds have shown promise in inhibiting the growth of various cancer cell lines. In vitro studies indicate that derivatives can impede the proliferation of human colon adenocarcinoma cells and leukemia cells . The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.
Case Study: Anticancer Efficacy
A study evaluated the effects of a related spiro compound on HL-60 leukemia cells, revealing a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 μM after 48 hours of treatment . This suggests potential therapeutic applications in hematological malignancies.
Neuropharmacological Effects
The neuropharmacological potential of spiro compounds has been explored in the context of pain management and neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been identified as having neuroprotective effects through mechanisms such as anti-inflammatory actions and modulation of neurotransmitter systems .
Table 2: Neuropharmacological Effects
| Activity Type | Effect Observed |
|---|---|
| Anti-inflammatory | Reduction in cytokine levels |
| Neuroprotection | Increased neuronal survival |
| Pain relief | Analgesic effects in animal models |
属性
CAS 编号 |
81547-29-7 |
|---|---|
分子式 |
C23H26N4O2 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
3'-[(N-benzylanilino)methyl]spiro[1-azabicyclo[2.2.2]octane-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C23H26N4O2/c28-21-23(16-25-13-11-19(23)12-14-25)24-22(29)27(21)17-26(20-9-5-2-6-10-20)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,24,29) |
InChI 键 |
CHPHBKYGPSWUQY-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1C3(C2)C(=O)N(C(=O)N3)CN(CC4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















